molecular formula C16H20O2S2 B13138910 Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate CAS No. 918826-01-4

Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate

Cat. No.: B13138910
CAS No.: 918826-01-4
M. Wt: 308.5 g/mol
InChI Key: JWNNICMNNYAWTM-UHFFFAOYSA-N
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Description

Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate is an organic compound belonging to the class of bithiophenes, which are known for their conjugated systems and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be achieved using appropriate halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols or alkanes.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate in electronic applications involves its ability to conduct electricity through its conjugated system. The compound’s molecular structure allows for the delocalization of electrons, which facilitates charge transport. This property is crucial for its use in organic electronics, where efficient charge transport is necessary for device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate is unique due to its specific ester functional group, which can influence its solubility and reactivity. This makes it a versatile compound for various applications in organic electronics and materials science.

Properties

CAS No.

918826-01-4

Molecular Formula

C16H20O2S2

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 4-hexyl-5-thiophen-2-ylthiophene-2-carboxylate

InChI

InChI=1S/C16H20O2S2/c1-3-4-5-6-8-12-11-14(16(17)18-2)20-15(12)13-9-7-10-19-13/h7,9-11H,3-6,8H2,1-2H3

InChI Key

JWNNICMNNYAWTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C(=O)OC)C2=CC=CS2

Origin of Product

United States

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